n-Pentyl 3-Methylpentyl Phthalate
Description
Contextualization of Phthalate (B1215562) Esters in Environmental Research
Phthalate esters, often referred to as phthalates, are a group of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). nih.gov Their utility extends to a vast array of consumer and industrial products, including building materials, food packaging, personal care products, and medical devices. wa.govwikipedia.org However, phthalates are not chemically bound to the polymer matrix, which allows them to leach, migrate, or off-gas into the environment over time. frontiersin.org This characteristic is a significant factor in their ubiquitous presence in various environmental compartments, such as air, water, soil, and sediment. researchgate.netnih.gov
The constant release of these compounds from numerous sources has led to their classification as persistent organic pollutants. researchgate.netnih.gov Environmental research has increasingly focused on phthalates due to their potential to act as endocrine-disrupting chemicals (EDCs), which can interfere with the hormonal systems of wildlife and humans. nih.govwa.gov Studies have shown associations between phthalate exposure and adverse effects on reproduction and development in various organisms. wa.govnih.gov
Scope and Objectives of Academic Inquiry on n-Pentyl 3-Methylpentyl Phthalate
The primary goals of academic research on this compound are to:
Identify and Quantify: Develop sensitive analytical methods to detect and measure the concentrations of this compound in various environmental matrices, including water, soil, air, and biota.
Determine Fate and Transport: Investigate the physical and chemical processes that govern its movement, distribution, and persistence in the environment. This includes studying its degradation pathways, such as biodegradation and photodegradation.
Assess Ecotoxicological Effects: Evaluate the potential adverse effects of this compound on a range of organisms, from microorganisms to vertebrates, to understand its ecological risk.
Characterize Human Exposure: Although this article does not focus on human health effects, a related objective in the broader scientific community is to identify pathways of human exposure to this compound.
Historical Trajectory of Research on Similar Phthalate Compounds
Research into the environmental impact of phthalates began to gain momentum in the latter half of the 20th century, following the widespread industrial production and use of plastics. Early studies in the 1970s and 1980s focused on detecting the presence of high-production-volume phthalates like DEHP in environmental samples and raised initial concerns about their potential toxicity. The 1990s and 2000s saw a surge in research into the endocrine-disrupting properties of phthalates, with numerous studies investigating their effects on the reproductive systems of laboratory animals. nih.gov This body of work led to increased regulatory scrutiny and restrictions on the use of certain phthalates in consumer products in various regions. mdpi.com The ongoing research trajectory now includes a more nuanced investigation of a wider range of phthalate compounds, including branched and shorter-chain phthalates, to better understand the structure-activity relationships that determine their environmental behavior and potential for harm.
Data on this compound and Related Compounds
Below are interactive tables detailing the properties of this compound and other relevant compounds mentioned in this article.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | 1-pentyl 2-(3-methylpentyl) benzene-1,2-dicarboxylate | PubChem |
| Molecular Formula | C19H28O4 | scbt.com |
| Molecular Weight | 320.42 g/mol | scbt.com |
| CAS Number | 84777-06-0 | PubChem |
Properties
Molecular Formula |
C₁₉H₂₈O₄ |
|---|---|
Molecular Weight |
320.42 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-Pentyl 2-(3-Methylpentyl) Ester; |
Origin of Product |
United States |
Analytical Methodologies for N Pentyl 3 Methylpentyl Phthalate
Sample Preparation Techniques for Diverse Matrices
The accurate analysis of n-Pentyl 3-Methylpentyl Phthalate (B1215562) necessitates effective extraction from complex sample matrices. The choice of extraction method is contingent on the physical and chemical properties of the matrix, the concentration of the analyte, and the desired level of sensitivity.
Extraction Methods
Solid-Phase Extraction (SPE) is a widely utilized technique for the selective extraction and concentration of phthalates from liquid samples. The method involves passing the sample through a solid sorbent bed that retains the analytes of interest. The retained compounds are then eluted with a small volume of an appropriate solvent.
For phthalate analysis, various sorbent materials can be employed, including:
C18-bonded silica (B1680970): A nonpolar sorbent effective for extracting hydrophobic compounds like phthalates from aqueous matrices.
Polymeric sorbents: Materials such as polystyrene-divinylbenzene offer high capacity and are suitable for a broad range of phthalates.
Specialized sorbents: In some cases, multi-layered SPE cartridges containing different sorbents like Supelclean™ ENVI-Carb™-II, SAX, and PSA can be used for enhanced cleanup of complex samples. sigmaaldrich.com
A study on the determination of various phthalate esters in water samples utilized magnetic solid-phase extraction (MSPE) with surface-functionalized magnetic particles as the adsorbent, achieving low limits of detection and good recovery rates. nih.gov Another study employed dispersive magnetic solid-phase extraction using a magnetic metal-organic framework to extract five phthalate esters from water and human plasma, demonstrating high sensitivity. nih.gov
Table 1: Representative SPE Conditions for Phthalate Analysis
| Parameter | Condition | Reference |
| Sorbent | Magnetic nanoparticles with polydimethylsiloxane (B3030410) and multiwalled carbon nanotubes | nih.gov |
| Sample | Bottled water | nih.gov |
| Eluent | Not specified | nih.gov |
| Recovery | 91.5% - 97.8% | nih.gov |
| Sorbent | Magnetic MIL-101(Cr) nanocomposite | nih.gov |
| Sample | Water, Human Plasma | nih.gov |
| Eluent | 1 mL n-hexane/acetone (1:1 v/v) | nih.gov |
| Recovery | Not specified | nih.gov |
This table presents data for various phthalates, which can be considered indicative for the analysis of n-Pentyl 3-Methylpentyl Phthalate.
Liquid-Liquid Extraction (LLE) is a conventional and straightforward method for extracting phthalates from aqueous samples. It relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Commonly used organic solvents for phthalate extraction include n-hexane, dichloromethane (B109758), and a mixture of hexane (B92381) and acetone. researchgate.netcornerstoneanalytical.com The process generally involves vigorous shaking of the sample with the solvent, followed by separation of the organic layer containing the extracted phthalates. researchgate.net To enhance the separation of phases, especially when using water-miscible solvents like propanol, the addition of salts such as ammonium (B1175870) sulfate (B86663) is a common practice. researchgate.net
Table 2: LLE Parameters for Phthalate Extraction from Aqueous Samples
| Parameter | Condition | Reference |
| Solvent | Not specified | researchgate.net |
| Sample | Aqueous samples | researchgate.net |
| Recovery | >80% | researchgate.net |
| Solvent | Hexane and/or Dichloromethane | researchgate.net |
| Sample | Aqueous samples | researchgate.net |
| Recovery | Not specified | researchgate.net |
This table provides general parameters for LLE of phthalates, applicable to this compound.
Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive, and sensitive sample preparation technique. pnnl.gov It utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The fiber can be directly immersed in a liquid sample or exposed to the headspace above a liquid or solid sample.
For the analysis of phthalate esters in water, a polyacrylate fiber has been shown to be effective. nih.gov The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes. One study optimized SPME conditions for seven phthalate esters using various fibers and found a Carbowax-divinylbenzene fiber to be particularly suitable. epa.gov
Table 3: SPME Conditions for Phthalate Analysis in Water
| Parameter | Condition | Reference |
| Fiber | 85 µm polyacrylate | nih.gov |
| Sample | Tap, mineral, river, and port water | nih.gov |
| Detection Limit | 0.006 - 0.17 µg/L | nih.gov |
| Fiber | 70 µm Carbowax-divinylbenzene | epa.gov |
| Sample | Water | epa.gov |
| Linearity Range | 0.02 - 10 µg/L | epa.gov |
This table showcases SPME conditions for various phthalates, providing a baseline for the analysis of this compound.
Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is a rapid and efficient method for extracting analytes from solid and semi-solid samples. thermofisher.comwikipedia.org It employs organic solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption and extraction time compared to traditional methods like Soxhlet. thermofisher.comwikipedia.org
ASE has been successfully applied to the extraction of various compounds, including polycyclic aromatic hydrocarbons (PAHs) from smoked food samples, demonstrating recoveries comparable to or better than Soxhlet extraction. nih.gov For the extraction of additives from polymers, a systematic solvent selection procedure based on Hildebrand solubility parameters can be used to optimize ASE conditions. rsc.org
Table 4: General ASE Parameters for Extraction from Solid Matrices
| Parameter | Value/Condition | Reference |
| Pressure | 0.3 - 20 MPa | wikipedia.org |
| Temperature | Up to 200°C | wikipedia.org |
| Extraction Time | 15-30 minutes | thermofisher.com |
| Solvent Volume | 10-30 mL | thermofisher.com |
This table provides general operational parameters for ASE, which can be optimized for the specific extraction of this compound from relevant matrices.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a streamlined approach to sample preparation that combines extraction and cleanup in a single step. researchgate.net It was initially developed for pesticide residue analysis in fruits and vegetables but has since been adapted for a wide range of analytes and matrices, including phthalates. researchgate.netresearchgate.net
A typical QuEChERS procedure involves an initial extraction with acetonitrile, followed by the addition of salts to induce phase separation and a subsequent dispersive solid-phase extraction (d-SPE) step for cleanup. researchgate.net Modified QuEChERS methods have been developed for complex matrices like cetacean blubber and human milk for the analysis of phthalates and their metabolites. ulpgc.esnih.gov
Table 5: QuEChERS Method Performance for Phthalate Analysis
| Matrix | Analytes | Recovery | Limit of Detection (LOD) | Reference |
| Seafood (high and low lipid) | Six phthalate diesters and six metabolites | Up to 79% | 1–25 ng g⁻¹ (d.w.) | researchgate.net |
| Human Milk | Eight phthalate metabolites | 87% - 112% | 0.1 - 0.2 ng mL⁻¹ (LOQ) | researchgate.net |
| Cetacean Blubber | Phthalates | Not specified | Not specified | ulpgc.es |
This table illustrates the performance of QuEChERS methods for various phthalates in different matrices, suggesting its applicability for this compound analysis.
Clean-up Procedures
Effective sample preparation is a critical step to remove interfering substances from the sample matrix, thereby enhancing the accuracy and sensitivity of the final analysis. For this compound, like other phthalate esters, several clean-up procedures are utilized to isolate the analyte from complex samples such as environmental or biological materials.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a widely used technique for sample clean-up prior to phthalate analysis. wikipedia.org Its primary function is to separate molecules based on their size, or hydrodynamic volume, in solution. wikipedia.orgmicrobenotes.com This method is particularly effective for removing high-molecular-weight interferences, such as lipids, proteins, and polymers, from sample extracts. nih.govnih.gov
In the GPC process, the sample extract is passed through a column packed with porous gel beads. microbenotes.com Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules, including phthalates like this compound, can penetrate the pores of the gel, leading to a longer path and a later elution time. This differential elution allows for the effective separation of the target analytes from macromolecular interferences. microbenotes.com GPC is often employed in the analysis of phthalates in complex matrices such as foods, oils, and biological tissues. nih.govnih.govgimitec.com
Below is a table summarizing typical GPC parameters used for phthalate clean-up in various sample types.
Table 1: Representative GPC Parameters for Phthalate Clean-up
| Parameter | Description | Reference |
|---|---|---|
| Column Type | Typically packed with materials like Bio-Beads SX-3 or EcoSpheres. | nih.govgimitec.com |
| Mobile Phase | Organic solvents such as tetrahydrofuran (B95107) (THF) or a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) are common. | nih.govgimitec.com |
| Flow Rate | Generally maintained at a low rate to ensure effective separation. | microbenotes.com |
| Application | Removal of lipids from fish samples and polymers from packaging material. | nih.govgimitec.com |
| Detection | Often coupled with UV or other detectors to monitor the elution profile. | nih.gov |
Silica Gel Column Chromatography
Silica gel column chromatography is a form of adsorption chromatography used to purify compounds based on their polarity. itrcweb.org Silica gel is a highly polar stationary phase. When a sample extract is passed through a column packed with activated silica gel, polar interfering substances are strongly adsorbed, while less polar compounds, such as this compound, pass through with the non-polar or moderately polar mobile phase. itrcweb.orggov.bc.ca
The procedure involves packing a glass column with activated silica gel and pre-washing it with a non-polar solvent like hexane. The sample extract is then loaded onto the column, and elution is carried out with solvents of increasing polarity. The fractions containing the phthalates are collected for subsequent analysis. This technique is effective in removing polar interferences like pigments and other polar organic compounds. itrcweb.orgresearchgate.net Careful selection of elution solvents is critical to ensure good recovery of the target phthalate while retaining the interferences on the column.
The table below outlines common parameters for silica gel column chromatography in the context of phthalate analysis.
Table 2: Typical Parameters for Silica Gel Column Chromatography of Phthalates
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Activated silica gel (e.g., 60-120 mesh), often baked to remove water. | gov.bc.ca |
| Column Packing | Slurry packing with a non-polar solvent like hexane is common to ensure a homogenous column bed. | gov.bc.ca |
| Elution Solvents | A sequence of solvents with increasing polarity, such as hexane followed by dichloromethane or ethyl acetate-hexane mixtures. | gov.bc.caresearchgate.net |
| Application | Clean-up of sediment extracts and water samples to remove polar organic interferences. | researchgate.netnih.gov |
| Fraction Collection | Fractions are collected and analyzed to determine the elution profile of the phthalates. | researchgate.net |
Activated Carbon Adsorption
Activated carbon is a highly porous adsorbent with a large surface area, making it effective for the removal of organic compounds, including phthalates, from aqueous and gaseous samples. researchgate.netepa.govmdpi.com The mechanism of removal is primarily based on adsorption, where the phthalate molecules adhere to the surface of the activated carbon. mdpi.com
This clean-up method can be performed in batch mode, where the sample is mixed with activated carbon powder, or in column mode, where the sample is passed through a cartridge packed with granular activated carbon. The efficiency of phthalate removal depends on several factors, including the pH of the solution, the contact time, the concentration of the phthalate, and the specific characteristics of the activated carbon used. researchgate.net While highly effective for removing phthalates, its application as a clean-up step must be carefully controlled to ensure that the target analyte, this compound, is not irreversibly adsorbed. It is more commonly used for the bulk removal of phthalates from contaminated water rather than for quantitative analytical sample preparation. epa.goviwaponline.com
The following table presents research findings on the adsorption of various phthalates onto activated carbon.
Table 3: Research Findings on Phthalate Adsorption by Activated Carbon
| Phthalate Studied | Adsorbent | Adsorption Capacity | Key Finding | Reference |
|---|---|---|---|---|
| Di-ethyl Phthalate (DEP) | Peat-based Activated Carbon | 858 mg/g | Demonstrates high adsorption capacity of activated carbon for phthalates in water. | mdpi.com |
| Dibutyl Phthalate (DBP) | Activated Carbon | 48.68 mg/g | Adsorption is influenced by factors such as pH. | iwaponline.com |
| Various PAEs | Shell Charcoal | >85% removal | Shell-based activated carbon showed high removal efficiency for multiple phthalates. | epa.gov |
Chromatographic Separation Techniques
Following appropriate clean-up, chromatographic techniques are employed for the separation and quantification of this compound. Gas chromatography is the most common approach for the analysis of semi-volatile phthalate esters.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. epa.gov It is the cornerstone for the determination of phthalate esters in a wide variety of environmental and commercial samples. cdc.govresearchgate.net In GC, a sample containing the analyte is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. epa.gov
For phthalates like this compound, which are semi-volatile, GC offers excellent resolution and sensitivity. The choice of the column (stationary phase) is critical for achieving good separation from other phthalates and matrix components that may have survived the clean-up process.
GC-Flame Ionization Detection (FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds, including phthalates. nih.govnih.gov The FID is a mass-sensitive detector that generates a current proportional to the mass of carbon atoms entering the flame. As the separated compounds elute from the GC column, they are burned in a hydrogen-air flame. This combustion process produces ions, which are collected by an electrode, generating an electrical signal that is recorded as a peak in the chromatogram. researchgate.net
GC-FID is known for its high sensitivity, wide linear range, and reliability, making it suitable for the routine monitoring of phthalates. While it is not as selective as a mass spectrometer, its combination with the high resolving power of capillary GC columns and appropriate clean-up procedures provides a reliable method for the quantification of this compound. nih.govresearchgate.net
The table below provides a summary of typical GC-FID conditions used for the analysis of phthalate esters.
Table 4: Typical GC-FID Operating Conditions for Phthalate Analysis
| Parameter | Description | Reference |
|---|---|---|
| GC Column | Fused silica capillary columns (e.g., DB-5MS, HP-5) of 30m length are common. | researchgate.netresearchgate.net |
| Injector Temperature | Typically set high (e.g., 250-280 °C) to ensure complete vaporization of semi-volatile phthalates. | researchgate.net |
| Oven Temperature Program | A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to around 280-300 °C. | researchgate.net |
| Detector Temperature | Set higher than the final oven temperature (e.g., 280-320 °C) to prevent condensation. | researchgate.netepa.gov |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. | epa.gov |
| Quantification | Based on the peak area relative to an external or internal standard. | nih.gov |
GC-Electron Capture Detection (ECD)
The ECD is particularly sensitive to halogenated compounds, but also responds to other electron-withdrawing groups present in molecules like phthalates. The response of the detector is dependent on the compound's ability to capture thermal electrons. In a study comparing GC/MS and GC/ECD for the determination of phthalates in polymer materials, the GC/ECD method demonstrated lower limits of detection (LOD) for several phthalates compared to GC/MS, with LODs ranging from 2.97 µg/mL to 4.29 µg/mL. redalyc.orgresearchgate.net For instance, the LOD for Di(2-ethylhexyl) phthalate (DEHP) was significantly lower with ECD. redalyc.org
A typical GC-ECD analysis of phthalates involves a temperature-programmed separation on a capillary column. For example, a common temperature program might start at 40°C and ramp up to 310°C. redalyc.orgresearchgate.net The injector temperature is typically set around 250°C, and the detector temperature at 310°C. redalyc.orgresearchgate.net While qualitative analysis relies on comparing retention times with known standards, quantitative analysis is performed using calibration curves. redalyc.org Given the structural similarities to other C5-chain phthalates, it is expected that this compound would exhibit a response in GC-ECD, allowing for its sensitive detection.
Liquid Chromatography (LC) Applications
Liquid chromatography offers a versatile alternative to GC, particularly for less volatile or thermally labile compounds. Both high-performance and ultra-high-performance liquid chromatography are widely used for phthalate analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a common method for the analysis of phthalates. The aromatic ring in the phthalate structure provides strong UV absorbance, typically monitored around 230 nm. researchgate.netthermofisher.com
A variety of HPLC methods have been developed for the separation of phthalates. These methods often employ reversed-phase columns, such as C18, and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. researchgate.netresearchgate.net Isocratic or gradient elution can be used to achieve the desired separation. For instance, one method for the determination of three phthalate plasticizers in pharmaceutical capsules used a C18 column with a mobile phase of methanol-water (75:25) and UV detection at 230 nm. researchgate.net The retention time of phthalates in reversed-phase HPLC is generally related to their hydrophobicity, with more hydrophobic (longer or more branched alkyl chain) phthalates having longer retention times. researchgate.net
The following table provides an example of typical retention times for some common phthalates in a reversed-phase HPLC system, which can be indicative of the elution behavior of this compound.
| Phthalate | Retention Time (min) |
| Dimethyl Phthalate (DMP) | 1.44 |
| Diethyl Phthalate (DEP) | 1.68 |
| Diphenyl Phthalate (DPhP) | 2.04 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 5.56 |
Data adapted from a study on phthalate esters in soft drinks. researchgate.net
Given its structure, this compound would be expected to have a retention time in the range of other C8-C9 phthalates, depending on the specific chromatographic conditions.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC. This technique is particularly advantageous for separating isomeric compounds. dphen1.com
A UHPLC method coupled with UV detection was developed for the determination of 19 phthalates in drinking water. thermofisher.com This method highlights the capability of UHPLC to separate a large number of phthalates in a single run. The separation of structural isomers, such as iso- and n-butyl paraben, has been successfully achieved using LC-MS/MS with a conventional reversed-phase column, demonstrating the potential for separating isomers of this compound if different isomeric forms are present. dphen1.com While a specific UHPLC application for this compound is not documented in the reviewed literature, the existing methods for other phthalates provide a strong foundation for its analysis.
Spectrometric Detection and Quantification
Spectrometric detectors, especially mass spectrometers, offer high selectivity and sensitivity, providing structural information that is invaluable for the unambiguous identification of analytes.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, is a powerful tool for the definitive identification and quantification of phthalates.
Gas chromatography coupled with a single quadrupole mass spectrometer (GC-MS) is a widely used technique for phthalate analysis. In GC-MS, molecules are separated by the GC and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for the compound.
For phthalates, electron ionization (EI) is commonly used. A characteristic fragmentation pattern for many phthalates includes a base peak at m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) ion. nih.gov Other fragment ions can provide information about the structure of the alkyl chains. A study on the fragmentation pathways of phthalate metabolites indicated that phthalates with pure alkyl chains typically produce fragment ions at m/z 147 and m/z 121. nih.gov
While a specific single quadrupole mass spectrum for this compound is not available in the searched literature, the general fragmentation patterns of phthalates can be used to predict its behavior. The mass spectrum would be expected to show a molecular ion peak (at m/z 320.4 for C19H28O4) and characteristic fragment ions resulting from the loss of the alkyl chains and the formation of the phthalic anhydride-related ions.
The following table presents common fragment ions observed in the mass spectra of phthalates, which would be relevant for the identification of this compound.
| m/z | Ion Structure/Fragment | Significance |
| 149 | Protonated Phthalic Anhydride | Characteristic for many phthalates |
| 121 | Deprotonated Benzoate Ion | Common fragment in phthalate metabolites |
| 147 | Deprotonated o-Phthalic Anhydride | Common fragment in phthalate metabolites |
Information based on general phthalate fragmentation patterns. nih.govnih.govmiamioh.edu
The availability of mass spectral data for n-Pentyl isopentyl phthalate in the mzCloud database, which includes tandem mass spectrometry data (MSn), further supports the feasibility of its identification and structural elucidation using advanced mass spectrometric techniques. mzcloud.org
Triple Quadrupole MS (GC-MS/MS, LC-MS/MS)
Triple quadrupole mass spectrometry (MS/MS) is a powerful technique for the targeted analysis of phthalates, offering high sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM). sciex.coms4science.at In MRM mode, the first quadrupole selects a specific precursor ion (the molecular ion or a primary fragment of the target analyte), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor for a specific, characteristic product ion. This process filters out background noise and matrix interferences, significantly enhancing signal-to-noise ratios. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a standard and robust method for the analysis of semi-volatile phthalate esters. nih.govpeakscientific.com The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase before they enter the mass spectrometer. restek.com For phthalates, the precursor ion is often the protonated molecule or a significant fragment ion, such as the characteristic phthalic anhydride fragment at a mass-to-charge ratio (m/z) of 149. nih.gov However, for isomeric compounds, more specific precursor and product ions must be selected to ensure differentiation. A GC-MS/MS method provides higher selectivity and sensitivity compared to single quadrupole GC-MS, which can be hampered by co-eluting compounds and matrix interferences. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an alternative and complementary technique, particularly useful for analyzing phthalates and their metabolites in complex matrices. sciex.comresearchgate.net It avoids the high temperatures of the GC inlet, which can cause degradation of thermally labile compounds. A significant challenge in LC-MS/MS analysis of phthalates is background contamination from plastic components within the LC system itself. sciex.comwaters.com To mitigate this, strategies such as using an isolator or trap column to retain background phthalates from the mobile phase are often employed. waters.com The method developed by SCIEX for 22 phthalates using a QTRAP® 5500 System demonstrates the high sensitivity and selectivity achievable with LC-MS/MS in MRM mode. sciex.com
| Parameter | Typical GC-MS/MS Conditions for Phthalates | Typical LC-MS/MS Conditions for Phthalates |
|---|---|---|
| Separation Column | e.g., Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm) restek.com | e.g., C18 reverse-phase column (100 x 2.1 mm, 2.7 µm) s4science.at |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sciex.comnih.gov |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov | Multiple Reaction Monitoring (MRM) sciex.coms4science.at |
| Example Precursor Ion | Molecular ion [M]+ or characteristic fragment (e.g., m/z 149, 279) nih.gov | Protonated molecule [M+H]+ or Adduct [M+NH4]+ sciex.com |
| Example Product Ions | Compound-specific fragments resulting from Collision-Induced Dissociation (CID) nih.gov | Fragments like m/z 149 (phthalic anhydride) or m/z 167 (protonated phthalic acid) sciex.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides ion measurements with high resolution and accurate mass (typically with a mass deviation of less than 5 ppm), which enables the determination of the elemental composition of ions and their fragments. nih.gov This capability is invaluable for identifying unknown compounds and for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and isomers, which is a common challenge in phthalate analysis. nih.gov
The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central spindle electrode. The frequency of this motion is directly related to the ion's mass-to-charge ratio, allowing for exceptional mass accuracy and resolution. A method using gas chromatography coupled to an Orbitrap mass spectrometer (GC-Orbitrap-MS) has been developed and validated for the sensitive, targeted analysis of phthalates in environmental samples like atmospheric particles. nih.gov The high resolving power of the Orbitrap allows for the clear separation of target analyte signals from complex matrix backgrounds. Furthermore, spectral data for the related isomer, n-pentyl isopentyl phthalate, has been generated using an Orbitrap Fusion instrument, demonstrating the applicability of this technology for characterizing specific phthalate isomers. mzcloud.org
Time-of-Flight (TOF) is another type of HRMS analyzer that separates ions based on the time it takes for them to travel a fixed distance in a field-free drift tube. coventry.ac.uk Lighter ions travel faster and reach the detector sooner than heavier ions. TOF analyzers are known for their very high scan speeds and broad mass range. nih.gov Instruments like the Quadrupole Time-of-Flight (Q-TOF) combine the selectivity of a quadrupole with the high-resolution, accurate-mass capabilities of a TOF analyzer. nih.gov This combination is particularly powerful for non-targeted analysis and the identification of unknown compounds, such as phthalate metabolites in biological samples. nih.gov The accurate mass data generated by a TOF instrument can be used to propose elemental formulas, which is a critical step in structure elucidation. nih.gov
Tandem Mass Spectrometry Approaches
Tandem mass spectrometry (MS/MS) is a general approach that involves multiple stages of mass analysis, typically including precursor ion selection, fragmentation, and product ion analysis. This is the fundamental principle of triple quadrupole instruments and hybrid systems like Q-TOF. nih.govnih.gov Beyond the highly targeted MRM mode, other MS/MS scan functions are useful for screening and identification.
Product Ion Scan: In this mode, a specific precursor ion is selected and fragmented, and the full spectrum of resulting product ions is recorded. This is used to study the fragmentation pathways of a compound and to obtain structural information.
Precursor Ion Scan: This scan detects all precursor ions that fragment to produce a specific, common product ion. For phthalates, scanning for precursors that yield the m/z 149 fragment can rapidly screen a sample for the presence of many common phthalate esters. mdpi.com
Neutral Loss Scan: This mode identifies all precursor ions that lose a specific neutral fragment upon dissociation. This is useful for identifying compounds that share a common functional group which is readily lost during fragmentation.
| Scan Mode | Description | Application for Phthalate Analysis |
|---|---|---|
| Multiple Reaction Monitoring (MRM) | Selects a specific precursor ion and monitors for a specific product ion. nih.gov | Quantitative analysis of known phthalates with high sensitivity and selectivity. sciex.coms4science.at |
| Precursor Ion Scan | Scans for all parent ions that produce a common fragment ion. mdpi.com | Screening for a class of compounds, such as phthalates that fragment to m/z 149. mdpi.com |
| Product Ion Scan | Generates a full fragment spectrum for a selected parent ion. | Structural confirmation and elucidation of unknown phthalates or their metabolites. |
| Neutral Loss Scan | Scans for all parent ions that lose a common neutral molecule. | Screening for compounds with a common cleavable group. |
Isotope Dilution Mass Spectrometry for Quantification
For the most accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. nih.gov This technique involves adding a known quantity of a stable isotopically-labeled analog of the target analyte to the sample before extraction and analysis. These labeled internal standards (e.g., containing Carbon-13 or Deuterium) are chemically identical to the native analyte but have a different mass. nih.gov
The labeled standard co-elutes with the native analyte and experiences the same losses during sample preparation, extraction, and ionization. By measuring the ratio of the response of the native analyte to the labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample volume, extraction efficiency, or instrument response. nih.gov The use of ¹³C₄-labeled internal standards for each analyte has been shown to significantly improve assay precision for phthalate metabolite analysis. nih.gov While a specific labeled standard for this compound may need to be custom synthesized, using a labeled standard of a closely related isomer can still provide better accuracy than other calibration methods.
Method Validation and Quality Assurance/Quality Control (QA/QC)
Rigorous method validation and ongoing QA/QC are essential to ensure that analytical data are reliable, reproducible, and accurate. researchgate.netnih.govresearchgate.net Given the ubiquity of phthalates in laboratory environments, stringent measures to control background contamination are paramount. researchgate.net
Method Validation: Before a method is used for routine analysis, it must be validated to demonstrate that it is fit for its intended purpose. Key validation parameters are established through a series of experiments. mdpi.commdpi.com
| Validation Parameter | Description | Typical Acceptance Criteria for Phthalate Analysis |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. shimadzu.com | Correlation coefficient (R²) ≥ 0.995 shimadzu.comscirp.org |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected above the background noise. mdpi.comnih.gov | Signal-to-noise ratio (S/N) ≥ 3 shimadzu.com |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com | S/N ≥ 10; typically in the ng/g or ng/mL range. mdpi.comscirp.org |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte and measuring the percent recovery. nih.gov | Typically 80-120% recovery mdpi.comnih.gov |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as intra-day (repeatability) and inter-day (reproducibility) relative standard deviation (%RSD). mdpi.com | %RSD ≤ 15-20% s4science.atscirp.org |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov | No interfering peaks at the retention time of the analyte; confirmation of ion ratios in MS/MS. |
Quality Assurance/Quality Control (QA/QC): QA/QC involves a set of routine procedures implemented to ensure that the analytical method remains in a state of control during routine use. This includes the analysis of various quality control samples in each analytical batch. epa.gov
| QC Sample | Purpose | Frequency |
|---|---|---|
| Method Blank | An analyte-free matrix (e.g., solvent) that is carried through the entire sample preparation and analysis process to monitor for contamination. nih.govepa.gov | One per analytical batch. epa.gov |
| Laboratory Control Sample (LCS) | A clean matrix (e.g., solvent or blank soil) spiked with a known concentration of analytes to assess method accuracy independent of sample matrix. nih.govepa.gov | One per analytical batch. epa.gov |
| Matrix Spike (MS) / Matrix Spike Duplicate (MSD) | Aliquots of a field sample spiked with a known concentration of analytes to evaluate the effect of the sample matrix on the accuracy and precision of the method. epa.gov | One pair per batch or per 20 samples. epa.gov |
| Surrogates / Labeled Internal Standards | Compounds not expected to be in the sample, added to every sample (including QCs) before extraction to monitor method performance on a per-sample basis. Isotopically labeled standards are ideal. nih.govresearchgate.net | Added to every sample and QC sample. epa.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For phthalates, these values are typically determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The determination involves analyzing a series of standard solutions of decreasing concentrations or analyzing blank samples and calculating the standard deviation of the response.
While specific LOD and LOQ values for this compound are not extensively documented in publicly available scientific literature, typical values for similar phthalates can provide an estimation of the sensitivity of modern analytical instrumentation. For instance, studies on other phthalates have reported LODs ranging from 0.03 to 0.08 µg/L and LOQs from 0.10 to 0.24 µg/L in plastic-based food packaging analysis using headspace solid-phase microextraction coupled with GC-MS (HS-SPME/GC-MS) mdpi.com. In another study using GC-MS for the analysis of phthalate metabolites, LODs and LOQs were in the range of 0.029 to 0.049 ng and 0.087 to 0.15 ng, respectively cdc.gov. It is important to note that environmental monitoring of phthalates can be hampered by high method detection limits due to contamination of procedural blanks nih.gov. However, with minimized background contamination, low MDLs (<0.1 ng/g) can be achieved nih.gov.
Table 1: Representative Limit of Detection (LOD) and Limit of Quantification (LOQ) for Phthalate Analysis
| Analytical Method | Matrix | Representative LOD | Representative LOQ |
| GC-MS/MS | Medical Infusion Sets | - | 54.1 to 76.3 ng/g dphen1.com |
| GC-MS | Fragrances | 0.0010–0.0021 µg/mL | 0.0031–0.0065 µg/mL |
| HS-SPME/GC-MS | Plastic Food Packaging | 0.03 to 0.08 µg/L mdpi.com | 0.10 to 0.24 µg/L mdpi.com |
| UPLC-MS/MS | Human Urine | < 0.84 ng/mL | - |
Recovery Studies
Recovery studies are essential for validating the efficiency of an analytical method in extracting the target analyte from a complex matrix. The percentage of recovery is determined by spiking a known amount of the analyte into a blank matrix, processing the sample through the entire analytical procedure, and comparing the measured concentration to the spiked amount.
Specific recovery data for this compound is not widely reported. However, recovery studies for other phthalates demonstrate the effectiveness of various extraction techniques. For example, a study on the determination of eight regulated plasticizers in medical infusion sets using solvent extraction with polymer dissolution followed by GC-MS/MS analysis reported average recoveries in the range of 91.8–122% dphen1.com. Another study on phthalates in plastic-based food packaging using HS-SPME/GC-MS showed recoveries ranging from 90.2% to 111% mdpi.com. These studies indicate that with optimized extraction protocols, high and consistent recoveries can be achieved for phthalates.
Table 2: Representative Recovery Data for Phthalate Analysis
| Analytical Method | Matrix | Extraction Method | Representative Recovery (%) |
| GC-MS/MS | Medical Infusion Sets | Solvent Extraction | 91.8–122 dphen1.com |
| HS-SPME/GC-MS | Plastic Food Packaging | HS-SPME | 90.2–111 mdpi.com |
Note: This table presents representative data for various phthalates. Specific recovery data for this compound is not available in the cited literature.
Matrix Effects Assessment
Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the analytical measurement, leading to either suppression or enhancement of the analyte signal. This can significantly impact the accuracy and precision of the quantification. Matrix effects are particularly a concern in complex matrices such as environmental samples, food, and biological fluids.
Assessment of matrix effects is a critical step in method validation. It is often evaluated by comparing the response of an analyte in a standard solution to its response in a matrix-matched standard. For phthalate analysis using LC-MS/MS, matrix effects can be significant. A study on the analysis of phthalate metabolites in urine found that the use of mixed-mode solid-phase extraction could significantly alleviate matrix effects for some compounds dphen1.com. While specific data for this compound is not available, the general understanding is that the complex nature of its potential sample matrices necessitates a thorough evaluation and mitigation of matrix effects.
Table 3: Representative Matrix Effects for Phthalate Analysis
| Analytical Method | Matrix | Observed Effect | Mitigation Strategy |
| LC-MS/MS | Human Urine | Suppression/Enhancement | Mixed-mode Solid-Phase Extraction dphen1.com |
Note: This table illustrates the concept of matrix effects in phthalate analysis. Specific data for this compound is not available in the cited literature.
Inter-laboratory Comparison Studies for this compound Analysis
Inter-laboratory comparison studies are crucial for assessing the reproducibility and reliability of analytical methods across different laboratories. These studies involve distributing identical samples to multiple laboratories and comparing their analytical results. Such comparisons help to identify potential biases in methods and ensure that data from different sources are comparable.
While there are no known inter-laboratory comparison studies focusing specifically on this compound, studies on other phthalates highlight the importance of such exercises. For instance, an interlaboratory comparison for the determination of dialkyl phthalate esters in environmental and biological samples showed relatively good agreement for di-ethylhexyl phthalate (DEHP) among participating laboratories nih.gov. Another proficiency test for phthalate biomarkers in human urine demonstrated an improvement in inter-laboratory reproducibility after several rounds of testing, with an average reproducibility of 24% for single-isomer phthalates nih.gov. These studies underscore the value of standardized protocols and quality assurance programs in achieving consistent and reliable data for phthalate analysis nih.govnih.goveuropa.eu.
Emerging Analytical Technologies for this compound Detection
The field of analytical chemistry is continuously evolving, with new technologies emerging that offer higher sensitivity, specificity, and throughput for the detection of contaminants like this compound. Traditional methods like GC-MS and LC-MS remain the gold standard, but several innovative approaches are gaining traction.
One promising area is the development of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), which can provide more definitive identification of isomeric compounds that are difficult to distinguish with conventional MS. Furthermore, the coupling of ion mobility spectrometry with mass spectrometry (IMS-MS) offers an additional dimension of separation based on the size and shape of ions, which can be particularly useful for resolving isomeric phthalates.
Another area of innovation lies in sample preparation. The use of advanced solid-phase microextraction (SPME) fibers and sorbents can improve the extraction efficiency and selectivity for phthalates from complex matrices. Miniaturized and automated sample preparation systems are also being developed to reduce sample handling, minimize contamination, and increase sample throughput.
Biosensors represent a rapidly developing field for the detection of environmental pollutants. While still in the research and development phase for many phthalates, these devices offer the potential for rapid, on-site, and cost-effective screening. These sensors typically utilize biological recognition elements, such as antibodies or enzymes, coupled with a transducer to generate a measurable signal upon binding to the target analyte.
Environmental Occurrence and Distribution of N Pentyl 3 Methylpentyl Phthalate
Occurrence in Aquatic Environments
Comprehensive reviews of environmental monitoring studies and databases show no specific measurements for n-Pentyl 3-Methylpentyl Phthalate (B1215562) in freshwater, marine, or drinking water systems.
Freshwater Systems (Rivers, Lakes, Groundwater)
No documented studies have reported the detection or concentration of n-Pentyl 3-Methylpentyl Phthalate in rivers, lakes, or groundwater sources. While research has frequently identified other phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl (B1604629) butyl phthalate (BBP) in these environments, data for this compound is not available.
Marine Environments (Coastal Waters, Oceans)
Similarly, there is a lack of data on the occurrence of this compound in marine ecosystems. Monitoring programs and research projects focusing on plasticizers and other emergent contaminants in coastal and oceanic waters have not specifically listed or quantified this compound.
Wastewater Treatment Plant Effluents and Influent Analysis
Analysis of wastewater treatment plant (WWTP) influents and effluents is a common method for assessing the environmental load of various contaminants. While numerous studies have detailed the presence and removal efficiencies of common phthalates in WWTPs, specific data for this compound are not reported in the reviewed literature.
Drinking Water Supplies
The safety of drinking water is a paramount public health concern, leading to the monitoring of many chemical contaminants. However, routine monitoring and targeted research on phthalates in drinking water supplies have not included or reported the presence of this compound.
Presence in Terrestrial Matrices
The potential for phthalates to accumulate in terrestrial environments, particularly in agricultural soils, is an area of active research.
Agricultural Soils
No studies were found that specifically measured the concentration of this compound in agricultural soils. Research in this area has concentrated on phthalates that are more commonly used in agricultural plastics and other materials.
Urban and Industrial Soils
There is no specific data available in the reviewed scientific literature regarding the concentration or detection of this compound in urban and industrial soils.
However, studies on other phthalates have consistently shown their presence in such environments, often at elevated levels due to proximity to industrial sources and high population density. For instance, research has revealed that soils near industrial sites can have significantly higher concentrations of common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) compared to remote areas. wiley.com One study found that the levels of DBP and DEHP were 3- and 10-fold higher, respectively, in residential soils near a factory compared to more distant residential areas. wiley.com The total concentrations of six common phthalate esters in the vicinity of a factory ranged from 8.63 to 171.64 mg/kg. wiley.com In China, it is estimated that 75% of the 5.20 million metric tons of phthalates released into the environment between 1958 and 2019 have accumulated in the soil. researchgate.net
The primary sources of phthalate contamination in urban and industrial soils include atmospheric deposition, disposal of plastic waste, and the use of sewage sludge as fertilizer. researchgate.net
Table 1: Concentration of Common Phthalates in Various Soil Types Near an Industrial Site
| Soil Type | Total Phthalate Concentration (mg/kg) | Predominant Phthalate |
| Roadside | Highest | Di(2-ethylhexyl) phthalate (DEHP) |
| Residential | Intermediate | Di(2-ethylhexyl) phthalate (DEHP) |
| Farmland | Intermediate | Di(2-ethylhexyl) phthalate (DEHP) |
| Non-cultivated | Lowest | Di(2-ethylhexyl) phthalate (DEHP) |
Source: Adapted from a 2015 study on phthalate distributions in different soils. wiley.com
Sediments (Aquatic and Terrestrial)
Specific data on the occurrence of this compound in aquatic or terrestrial sediments could not be found in the existing scientific literature.
Nevertheless, sediments are recognized as a significant sink for many phthalates due to their hydrophobic nature, which causes them to adsorb to organic matter. Studies have frequently detected a range of phthalates in river, lake, and marine sediments. For example, a study of 17 rivers in Taiwan found mean concentrations of DEHP, Butyl benzyl phthalate (BBzP), and DBP in sediment during the low-flow season to be 4.1 mg/kg, 0.22 mg/kg, and 0.14 mg/kg, respectively. nih.gov In a study of an urbanized marine inlet, DEHP was detected in all analyzed sediment samples. researchgate.net Another study in a river in southern Thailand found the total concentration of three phthalate esters (DEHP, Di-isononyl phthalate (DiNP), and DBP) in sediments to range from 190 to 2010 ng/g dry weight. mdpi.com DEHP was the most abundant of the detected phthalates. mdpi.com
Table 2: Mean Concentrations of Common Phthalates in River Sediments (Taiwan)
| Phthalate | Mean Concentration (mg/kg dw) - Low-Flow Season | Mean Concentration (mg/kg dw) - High-Flow Season |
| Di(2-ethylhexyl) phthalate (DEHP) | 4.1 | 1.2 |
| Butyl benzyl phthalate (BBzP) | 0.22 | 0.13 |
| Di-n-butyl phthalate (DBP) | 0.14 | 0.09 |
Source: Adapted from a study on phthalates in sediments and biota in Taiwan's rivers. nih.gov
Atmospheric Distribution and Transport
There is a lack of specific information regarding the atmospheric distribution and transport of this compound. The following subsections discuss the general behavior of phthalates in the atmosphere.
Data specifically linking this compound to atmospheric particulate matter is not available.
However, it is well-established that semi-volatile organic compounds (SVOCs) like phthalates can be present in the atmosphere, partitioned between the gas phase and particulate matter. nih.gov Higher molecular weight phthalates, such as DEHP, tend to be predominantly associated with the dust phase in the air. nih.gov In contrast, lower molecular weight phthalates like DBP are more abundant in the gas phase. nih.gov A Norwegian study analyzing particulate matter in indoor environments found that DBP was the dominant phthalate in both PM10 and PM2.5 fractions. nih.gov
No studies were found that specifically measured the gaseous phase occurrence of this compound.
For other phthalates, their presence in the gaseous phase is influenced by their vapor pressure. Lower molecular weight phthalates are more volatile and thus more likely to be found in the gaseous phase. mdpi.com For example, Di-isobutyl phthalate (DIBP) and DBP are commonly found in the gaseous phase of the atmosphere. nih.gov In a study of indoor air in French residential homes, the average concentration of total phthalates in the gaseous phase was 601.6 ng/sampler. oaepublish.com
The potential for long-range atmospheric transport of this compound has not been specifically studied.
The long-range transport potential of a phthalate is determined by its persistence in the atmosphere and its partitioning between the gaseous and particulate phases. nih.gov Phthalates associated with particles can be transported over long distances. researchgate.net The atmospheric half-lives of phthalates vary depending on their structure and atmospheric conditions. For example, the estimated atmospheric half-lives for DEHP, BBzP, and DBP are 0.38, 0.75, and 0.89 days, respectively, suggesting they are degraded relatively quickly. nih.govacs.org In contrast, Diethyl phthalate (DEP) and Dimethyl phthalate (DMP) are more persistent, with estimated half-lives of 2.39 and 14.41 days, respectively. nih.govacs.org The partitioning of higher molecular weight phthalates to particles may reduce their degradation rates and increase their atmospheric persistence. nih.govacs.org
Occurrence in Indoor Environments
No data was found on the occurrence of this compound in indoor environments.
Indoor environments are known to have higher concentrations of many phthalates compared to outdoor environments due to the numerous sources within buildings, such as vinyl flooring, wall coverings, and consumer products. nih.govnih.gov Phthalates are released from these products and can accumulate in indoor air and dust. nih.gov Studies have consistently shown that indoor dust is a significant reservoir for phthalates. nih.govcolby.edu A systematic review of global data reported a median concentration of DEHP in indoor dust of 316 µg/g. nih.gov In a study of homes in China, DEHP, DBP, and DIBP were the major phthalates found in all dust samples, accounting for 98.7% of the total phthalates. colby.edu Another study in French homes found that dust samples had higher levels of phthalates compared to air samples. oaepublish.com
Table 3: Median Concentrations of Common Phthalates in Indoor Dust from Children's Bedrooms
| Phthalate | Median Concentration (mg/g dust) |
| Di(2-ethylhexyl) phthalate (DEHP) | 0.77 |
| Other Phthalates | < 0.2 |
Source: Adapted from a study on phthalates in indoor dust and building characteristics. nih.gov
Information regarding this compound is not available in the public domain.
Extensive research for "this compound" has yielded no specific data related to its environmental occurrence, distribution, or biomonitoring. Searches for its presence in house dust, indoor air, and building materials, as well as its accumulation in indicator species and geographic variations in concentration, did not provide any relevant information.
General information regarding the broader class of chemicals known as phthalates is available. These compounds are commonly found in various consumer products and can be present in indoor environments. However, specific research and data pertaining to this compound could not be located.
Therefore, the requested article with detailed research findings and data tables for the specified sections and subsections concerning this compound cannot be generated at this time due to a lack of available scientific literature and data.
Spatial and Temporal Distribution Patterns
Seasonal Fluctuations in Environmental Levels of this compound
Following a comprehensive review of available scientific literature, no specific data regarding the seasonal fluctuations of this compound in any environmental matrix—including air, water, soil, or sediment—could be identified. Research and environmental monitoring studies to date have not reported on the seasonal variations of this particular phthalate.
While general trends for other phthalates suggest that their environmental concentrations can be influenced by seasonal factors such as temperature, rainfall, and sunlight, which affect their release from sources, transport, and degradation, no such specific research findings are available for this compound.
Therefore, it is not possible to provide detailed research findings or data tables on the seasonal fluctuations of this compound at this time.
Environmental Fate and Transformation of N Pentyl 3 Methylpentyl Phthalate
Degradation Pathways in Environmental Media
The persistence of phthalates in the environment is largely determined by their susceptibility to biological and light-induced degradation processes. The structure of the alkyl side chains plays a significant role in the rate and extent of these transformations.
Biodegradation is considered the primary mechanism for the removal of phthalate (B1215562) esters from water and soil environments. This process is mediated by a wide variety of microorganisms that can utilize these compounds as a source of carbon and energy.
Numerous studies have demonstrated the capability of various microbial species to degrade different types of phthalates. While specific studies on n-pentyl 3-methylpentyl phthalate are not available, research on other PAEs, such as di-n-butyl phthalate (DBP) and dimethyl phthalate (DMP), has identified several bacterial strains capable of their degradation. For instance, Pseudomonas fluorescens B-1, isolated from mangrove sediment, has been shown to utilize DBP as its sole source of carbon and energy. jmb.or.kr Similarly, various Pseudomonas species have been found to effectively metabolize diethyl phthalate (DEP) and other PAEs. researchgate.net Gordonia sp. has also been identified as a potent degrader of a range of phthalates, including DMP, DBP, and di-n-octyl phthalate (DnOP). nih.gov
The general pathway for the microbial degradation of phthalates begins with the hydrolysis of one of the ester bonds, leading to the formation of a monoester and the corresponding alcohol. This is followed by the hydrolysis of the second ester bond, which releases the second alcohol molecule and forms phthalic acid. jmb.or.kr Phthalic acid is then further metabolized by the microorganisms through ring cleavage and subsequent entry into central metabolic pathways. jmb.or.kr Given this common pathway, it is probable that this compound would initially be hydrolyzed to mono-n-pentyl phthalate and 3-methylpentanol, or mono-3-methylpentyl phthalate and n-pentanol, followed by the formation of phthalic acid.
Table 1: Examples of Phthalate-Degrading Microorganisms and the Compounds They Degrade
| Microorganism | Phthalate Compound Degraded | Reference |
| Pseudomonas fluorescens B-1 | di-n-butyl phthalate (DBP) | jmb.or.kr |
| Pseudomonas juntendi CCNU-SK1 | diethyl phthalate (DEP), DMP, DBP, DOP, BBP, DEHP, Phthalic Acid | researchgate.net |
| Pseudomonas putida CCNU-SK2 | diethyl phthalate (DEP), DMP, DBP, DOP, BBP, DEHP, Phthalic Acid | researchgate.net |
| Pseudomonas nitritireducens CCNU-SK3 | diethyl phthalate (DEP), DMP, DBP, DOP, BBP, DEHP, Phthalic Acid | researchgate.net |
| Gordonia sp. | dimethyl phthalate (DMP), di-n-butyl phthalate (DBP), di-n-octyl phthalate (DnOP) | nih.gov |
This table presents data for phthalates other than this compound to illustrate the types of microorganisms involved in phthalate biodegradation.
The initial and rate-limiting step in the biodegradation of phthalates is the enzymatic hydrolysis of the ester bonds, a reaction catalyzed by enzymes known as esterases or hydrolases. These enzymes break down the diester into the corresponding monoester and alcohol. Subsequently, another esterase acts on the monoester to produce phthalic acid. The specificity and efficiency of these enzymes can vary depending on the microbial species and the structure of the phthalate ester.
Following the formation of phthalic acid, the aromatic ring is targeted by dioxygenase enzymes. These enzymes incorporate molecular oxygen into the phthalic acid ring, leading to its destabilization and eventual cleavage. The resulting aliphatic compounds can then be readily utilized by the microorganism for growth and energy production. The degradation of DBP by Pseudomonas fluorescens B-1, for example, proceeds through the formation of mono-n-butyl phthalate and phthalic acid. jmb.or.kr
The rate of biodegradation of phthalates is significantly influenced by various environmental factors. Studies on other phthalates provide insights into the conditions that would likely affect the degradation of this compound.
pH: The optimal pH for the microbial degradation of phthalates typically falls within the neutral to slightly alkaline range. For instance, the degradation of DBP by Pseudomonas fluorescens B-1 was found to be optimal between pH 7.0 and 8.0. jmb.or.kr Similarly, Gordonia sp. showed the highest degradation efficiency for a mixture of phthalates at a pH of 7.0. nih.gov
Temperature: Temperature plays a crucial role in microbial activity and, consequently, in the rate of phthalate biodegradation. The optimal temperature for DBP degradation by Pseudomonas fluorescens B-1 was reported to be 37°C. jmb.or.kr For Gordonia sp., the complete degradation of a phthalate mixture was achieved at 30°C. nih.gov
Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is vital for microbial growth and the efficient degradation of organic pollutants. The composition of the growth medium can significantly impact the biodegradation rate of phthalates.
Table 2: Optimal Conditions for the Biodegradation of Selected Phthalates
| Phthalate | Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |
| di-n-butyl phthalate (DBP) | Pseudomonas fluorescens B-1 | 7.0 - 8.0 | 37 | jmb.or.kr |
| Phthalate Mixture (DMP, DBP, DnOP) | Gordonia sp. | 7.0 | 30 | nih.gov |
| diethyl phthalate (DEP) | Pseudomonas juntendi CCNU-SK1 | 8.0 | 28 | researchgate.net |
| diethyl phthalate (DEP) | Pseudomonas putida CCNU-SK2 | 7.0 | 33 | researchgate.net |
| diethyl phthalate (DEP) | Pseudomonas nitritireducens CCNU-SK3 | 7.0 | 33 | researchgate.net |
This table illustrates the influence of pH and temperature on the biodegradation of other phthalate esters, as specific data for this compound is unavailable.
Photolytic degradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. This can be a contributing factor to the environmental fate of some chemical pollutants.
Hydrolysis Reactions
Hydrolysis is a significant abiotic degradation process for phthalate esters, where the ester linkages are cleaved to form a monoester and an alcohol, which can be further hydrolyzed to phthalic acid and another alcohol. nih.govresearchgate.net This process is highly dependent on the pH of the surrounding medium. researchgate.net
pH-Dependent Hydrolysis Kinetics
The hydrolysis of phthalates is subject to both acid and base catalysis. However, base-catalyzed hydrolysis is generally considered to be a more significant pathway under typical environmental pH conditions. nih.gov The rate of hydrolysis increases with increasing pH. researchgate.net
Table 2: General pH-Dependent Hydrolysis Trends for Phthalate Esters
| pH Condition | Catalysis Type | General Reaction Rate | Primary Products |
| Acidic (pH < 7) | Acid-catalyzed | Slower than base-catalyzed | Phthalic acid monoester, Pentanol, 3-Methylpentanol |
| Neutral (pH = 7) | Neutral hydrolysis | Very slow | Phthalic acid monoester, Pentanol, 3-Methylpentanol |
| Alkaline (pH > 7) | Base-catalyzed | Significantly faster | Phthalate monoester salt, Pentanol, 3-Methylpentanol |
Other Abiotic Transformation Processes
Oxidation
Abiotic oxidation, beyond indirect photolysis, is not considered a primary transformation pathway for phthalates in the environment under typical conditions. While strong oxidizing agents can degrade phthalates, these conditions are not commonly found in the natural environment. Some studies have explored the use of advanced oxidation processes for the degradation of phthalates in water treatment, but this is distinct from natural abiotic oxidation. Research on the oxidative effects of phthalates has often focused on biological systems, where they can induce oxidative stress. nih.gov
Reduction
Abiotic reduction of the phthalate ester functional group is not a significant environmental fate process. The ester linkage is generally stable to reduction under anoxic conditions typically found in sediments and groundwater. While some studies have investigated the degradation of phthalates in anaerobic environments, this is primarily attributed to microbial activity rather than abiotic reduction. nih.gov
Environmental Transport Mechanisms
The transport of this compound in the environment is governed by its physicochemical properties and the characteristics of the environmental compartments. Phthalates are not covalently bound to the plastic materials in which they are used, which facilitates their release into the environment through leaching, migration, and volatilization. nih.govnih.gov
Once released, their distribution is influenced by their water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Phthalates with higher molecular weights and longer, branched alkyl chains, such as this compound, tend to have lower water solubility and higher Kow values. This suggests a greater tendency to adsorb to soil organic matter and sediments rather than remaining dissolved in water. mdpi.comresearchgate.net This partitioning behavior can lead to their accumulation in soil and sediment, reducing their mobility in aquatic systems but increasing their persistence in the solid phase. mdpi.com The transport of these adsorbed phthalates can then occur through the movement of soil and sediment particles.
Table 3: Physicochemical Properties Influencing Environmental Transport of Phthalates
| Property | Influence on Transport | Expected Trend for this compound |
| Water Solubility | Lower solubility leads to less transport in water and greater partitioning to solids. | Low, due to the relatively large and branched alkyl groups. |
| Octanol-Water Partition Coefficient (Kow) | Higher Kow indicates greater hydrophobicity and a stronger tendency to adsorb to organic matter in soil and sediment. | High, favoring partitioning to soil and sediment. |
| Vapor Pressure | Lower vapor pressure reduces the likelihood of long-range atmospheric transport. | Low, suggesting limited atmospheric transport. |
Adsorption to Particulates and Sediments
The tendency of this compound to attach to solid materials like soil particles and aquatic sediments is a primary determinant of its environmental distribution. This process, known as adsorption, is largely governed by the compound's hydrophobicity, or its "water-fearing" nature. Chemicals with high hydrophobicity prefer to associate with organic matter in soil and sediment rather than remaining dissolved in water.
For instance, phthalates with longer and more complex alkyl chains tend to have higher Koc values, indicating a greater propensity for adsorption. Given the structure of this compound, which includes both a straight-chain pentyl group and a branched 3-methylpentyl group, a significant affinity for organic matter is expected. This strong binding reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability. The partitioning behavior of a chemical between soil/sediment and water is a critical parameter in environmental fate modeling. epa.gov
| Parameter | Description | Expected Trend for this compound |
| Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | Measures the tendency of a chemical to bind to organic carbon in soil or sediment. | High, due to its hydrophobic nature and the presence of two alkyl chains. |
| Adsorption | The process of a chemical binding to the surface of solid particles. | Expected to be a significant process, leading to accumulation in soils and sediments. |
Table 1: Adsorption Parameters
Leaching Potential in Soils
The potential for this compound to leach through the soil column and potentially contaminate groundwater is inversely related to its adsorption characteristics. Chemicals that are strongly adsorbed to soil particles are less likely to be transported downwards with infiltrating water.
Considering the anticipated high Koc value for this compound, its leaching potential is predicted to be low. The strong hydrophobic interactions with soil organic matter will retard its movement, effectively immobilizing it in the upper soil layers. This behavior is consistent with observations for other high-molecular-weight phthalates. Factors that could influence leaching include soil type (with higher organic matter content leading to less leaching), the amount and frequency of rainfall, and the rate of degradation of the compound.
Volatilization from Water and Soil Surfaces
Volatilization, the process by which a chemical evaporates from a surface, is another important pathway for the environmental distribution of this compound. The tendency of a chemical to volatilize from water is described by its Henry's Law constant.
Specific Henry's Law constant data for this compound are not available in the examined scientific literature. However, data for other phthalates can serve as a useful comparison. For example, dimethyl phthalate has a Henry's Law constant (H) of 2.3 x 10⁻¹ mol/(m³·Pa). henrys-law.org Generally, as the molecular weight and size of the alkyl chains in phthalates increase, their vapor pressure decreases, and their water solubility also tends to decrease, leading to a complex effect on the Henry's Law constant. For larger phthalates, volatilization from water surfaces is typically not considered a dominant fate process.
Volatilization from soil surfaces is also possible, particularly for the fraction of the compound that is not strongly adsorbed. However, given the expected strong binding to soil organic matter, this pathway is likely to be of minor importance for this compound.
| Parameter | Description | Relevance to this compound |
| Henry's Law Constant (H) | Indicates the partitioning of a chemical between the air and water phases at equilibrium. | While no specific value is available, it is expected to be low, suggesting limited volatilization from water. |
| Volatilization | The process of a substance converting from a liquid or solid state to a gaseous state. | Expected to be a minor environmental fate pathway from both water and soil surfaces. |
Table 2: Volatilization Parameters
Runoff and Interception in Hydrological Cycles
Surface runoff represents a potential transport mechanism for this compound, particularly when it is adsorbed to soil particles that are eroded during rainfall events. The extent of runoff will depend on several factors, including the intensity and duration of rainfall, the slope of the land, soil type, and land use practices.
Due to its expected strong adsorption to soil, the transport of this compound in the dissolved phase via runoff is likely to be minimal. The primary mode of transport in runoff will be through the movement of contaminated soil particles. This eroded material can then be deposited in nearby water bodies, contributing to the contamination of sediments. The interception of this compound within the hydrological cycle is therefore closely linked to erosion and sediment transport processes.
Metabolites and Transformation Products of this compound
The breakdown of this compound in the environment leads to the formation of various transformation products, or metabolites. Understanding these products and the pathways of their formation is essential for a complete picture of the compound's environmental impact.
Identification of Primary Degradation Products
The initial step in the degradation of phthalate esters like this compound is typically the hydrolysis of one of the ester bonds. This reaction can be mediated by microbial enzymes or can occur abiotically, although biological processes are generally more significant. This initial hydrolysis would result in the formation of a monoester and an alcohol.
For this compound, two primary monoester degradation products are possible:
Mono-n-pentyl phthalate (MPP) and 3-methyl-1-pentanol (B47404)
Mono-3-methylpentyl phthalate and n-pentanol
Studies on the metabolism of the structurally similar di-n-pentyl phthalate (DPP) in rats have identified mono-n-pentyl phthalate (MPP) as a significant metabolite. nih.gov This suggests that MPP is a likely primary degradation product of this compound in environmental systems as well. Further degradation of the monoester leads to the formation of phthalic acid . ethz.ch
General degradation pathways for phthalates indicate that the initial hydrolysis to the monoester is a key step. ethz.ch The subsequent degradation of the alkyl chain can also occur, leading to a variety of oxidized metabolites.
| Primary Degradation Product | Formation Pathway |
| Mono-n-pentyl phthalate (MPP) | Hydrolysis of the ester bond attached to the n-pentyl chain. |
| Mono-3-methylpentyl phthalate | Hydrolysis of the ester bond attached to the 3-methylpentyl chain. |
| Phthalic Acid | Hydrolysis of the remaining ester bond in the monoester. |
| 3-methyl-1-pentanol | Released upon hydrolysis of the 3-methylpentyl ester linkage. |
| n-pentanol | Released upon hydrolysis of the n-pentyl ester linkage. |
Table 3: Potential Primary Degradation Products
Elucidation of Secondary Transformation Pathways
Following the initial hydrolysis, the primary degradation products of this compound can undergo further transformation. Phthalic acid, a common intermediate in the degradation of many phthalates, can be further broken down by microorganisms. ethz.ch The typical pathway involves the formation of dihydroxyphthalate intermediates, which can then be cleaved to simpler organic acids that can enter central metabolic cycles. ethz.ch
The alkyl alcohol side chains, n-pentanol and 3-methyl-1-pentanol, are also subject to microbial degradation. These alcohols are generally readily biodegradable and are oxidized to the corresponding aldehydes and carboxylic acids, and ultimately to carbon dioxide and water.
Metabolic studies of di-n-pentyl phthalate (DPP) have revealed a number of oxidized metabolites formed from the pentyl chain. nih.gov These include hydroxylated and carboxylated derivatives such as mono(4-hydroxypentyl) phthalate (MHPP), mono(4-oxopentyl) phthalate (MOPP), and mono(4-carboxybutyl) phthalate (MCBP). nih.gov It is plausible that similar oxidative transformations could occur on both the n-pentyl and 3-methylpentyl chains of this compound, leading to a complex mixture of secondary transformation products in the environment. The ω-1 oxidation product, MHPP, was found to be the predominant urinary metabolite of DPP in rats, suggesting that oxidation of the carbon atom adjacent to the terminal methyl group is a favored pathway. nih.gov
Environmental Stability of Metabolites
The environmental persistence of this compound is intrinsically linked to the stability of its metabolic byproducts. The initial step in the biotransformation of phthalate esters (PAEs) in the environment is typically hydrolysis, catalyzed by esterase and lipase (B570770) enzymes present in various microorganisms. nih.gov This process cleaves the diester into its corresponding monoester, in this case, mono-n-pentyl phthalate and mono-3-methylpentyl phthalate, and the respective alcohols.
Modeling Environmental Persistence and Transport
To understand and predict how this compound behaves in the environment, scientists employ a suite of sophisticated mathematical models. rsc.org These models integrate the chemical's physical-chemical properties with characteristics of the environment to forecast its distribution, concentration, and persistence across different media such as air, water, soil, and biota. rsc.orgepa.gov
Fugacity Models
Fugacity models are a cornerstone of environmental fate modeling, based on the concept of fugacity, which is a measure of a chemical's tendency to "escape" from a particular phase or compartment. diva-portal.orgnih.gov The model calculates the distribution of a chemical by striving to achieve equal fugacity throughout a defined system, which represents thermodynamic equilibrium.
There are several levels of fugacity models, each with increasing complexity: ulisboa.pt
Level I: Calculates the equilibrium distribution of a fixed quantity of a chemical in a closed system, providing a basic understanding of where the chemical is likely to partition. nih.gov
Level II: Models an open system at equilibrium, accounting for continuous emissions and removal processes like degradation and advection, but still assuming equilibrium between compartments. nih.gov
Level III: This level is often considered more realistic for environmental screening as it drops the assumption of inter-compartmental equilibrium. epa.gov It calculates a steady-state distribution resulting from continuous emissions, transport, and transformation processes, allowing for different fugacities in each compartment. ulisboa.pt
Level IV: Describes the dynamic, non-steady-state behavior of a chemical over time, showing how concentrations change after emissions start or stop. cefic-lri.org
The U.S. Environmental Protection Agency (EPA) recommends the use of the Equilibrium Criterion (EQC) Level III model for estimating the transport of chemicals between environmental compartments. epa.gov The application of such a model to this compound would require key input parameters to predict its environmental distribution.
Table 1: Key Input Parameters for a Level III Fugacity Model
| Parameter Category | Specific Inputs | Relevance to this compound |
| Chemical Properties | Molecular Weight, Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kow), Henry's Law Constant | These intrinsic properties govern the chemical's partitioning behavior between air, water, soil, and biota. |
| Degradation Half-Lives | Half-life in Air, Water, Soil, Sediment | Determines the persistence of the chemical in each environmental compartment. |
| Environmental Properties | Dimensions and composition (e.g., organic carbon content) of air, water, soil, and sediment compartments | Defines the characteristics of the model environment into which the chemical is released. |
| Emission Rates | Emission rate to each compartment (e.g., kg/hr ) | Specifies the input of the chemical into the model system. |
Multimedia Environmental Fate Models
Multimedia environmental fate models are designed to simulate the movement and transformation of chemicals throughout the entire environment, considering all relevant media simultaneously. cefic-lri.org These models, such as SimpleBox, are often based on fugacity principles and provide a holistic view of a chemical's fate. cefic-lri.org They track the complex web of processes including emissions, intermedia transport (e.g., deposition from air to water), and degradation. epa.gov
The output of these models provides valuable insights into:
Compartmental Distribution: The percentage of the chemical's total mass that resides in each compartment (air, water, soil, sediment, biota). cefic-lri.org
Primary Sinks: Identification of the environmental compartments where the chemical is most likely to accumulate.
For a compound like this compound, which is expected to be hydrophobic due to its structure, multimedia models would likely predict significant partitioning to organic matter in soil and sediment. iwaponline.com The indoor environment can also act as a source of phthalates to the outdoors, although for some phthalates, outdoor emissions and background levels are the dominant sources for outdoor air pollution. diva-portal.org
Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the structural properties of a chemical with its environmental behavior or biological activity. ecetoc.org These in silico methods are valuable for screening chemicals when experimental data is scarce. researchgate.net QSARs are mathematical equations that can estimate endpoints like biodegradation rates, soil sorption, and bioconcentration factors based on molecular descriptors. ecetoc.org
For phthalate esters, QSAR models have been developed to predict degradation rates in soil. One study found that the degradation rate constant (log k) for PAEs was strongly influenced by quantum chemical parameters, specifically the energy of the highest occupied molecular orbital (E HOMO) and the charge on the carboxyl carbon (qC-). nih.gov The study also highlighted that soil organic matter was a more significant predictor than pH for the degradation of PAEs in soil. nih.gov
Another 3D-QSAR study focusing on the toxic effects of PAEs determined that steric and hydrophobic fields were the most impactful descriptors, indicating that the size and hydrophobicity of the ester groups significantly affect biological interactions. mdpi.com
Table 2: Examples of Molecular Descriptors Used in QSAR Models for Phthalates
| Descriptor Type | Example Descriptor | Predicted Environmental Property |
| Quantum Chemical | E HOMO (Energy of Highest Occupied Molecular Orbital) | Degradation Rate nih.gov |
| Constitutional | Molecular Weight | General physical-chemical properties |
| Topological | Connectivity Indices | Water solubility, boiling point |
| 3D-Descriptors | Steric Field (CoMFA) | Biological activity, toxicity mdpi.com |
| 3D-Descriptors | Hydrophobic Field (CoMSIA) | Biological activity, toxicity mdpi.com |
| Physicochemical | Log Kow (Octanol-Water Partition Coefficient) | Soil sorption, bioconcentration |
By applying QSAR models, it is possible to estimate the environmental behavior of this compound based on its molecular structure, providing a rapid and cost-effective means of preliminary environmental risk assessment. ecetoc.org
Sources and Environmental Release Pathways of N Pentyl 3 Methylpentyl Phthalate
Industrial Production and Usage Patterns
Plasticizer Applications (e.g., PVC, flexible plastics, coatings)
The primary application for the vast majority of phthalates is as plasticizers in polyvinyl chloride (PVC) products to impart flexibility. A closely related isomer, n-pentyl 3-methyl-2-pentyl phthalate (B1215562), is noted for its use as a plasticizer to add softness and flexibility to PVC products. impurity.com This suggests that n-pentyl 3-methylpentyl phthalate, if manufactured, would likely find similar applications in a variety of flexible plastic products.
Phthalates are not chemically bound to the polymer matrix, which allows them to be released into the environment over time. Products that could potentially contain such phthalates include:
Flexible PVC: Items like vinyl flooring, wall coverings, and some packaging films.
Coatings: Used to create flexible and durable surface coatings on various materials.
Solvent and Additive Roles
Beyond their primary role as plasticizers, some phthalates are used as solvents or additives in a range of products. They can be found in certain adhesives, sealants, and paints. Their function in these applications is to dissolve other components and improve the workability and performance of the final product. While there is no specific data for this compound, its chemical structure is consistent with potential use in these areas.
Other Industrial Manufacturing Processes
Phthalates can also be used in other industrial processes, such as in the manufacturing of some rubber products and as components of lubricating oils and other industrial fluids. The potential for this compound to be used in these applications exists, but specific evidence is lacking.
Release from Commercial Products
The release of phthalates from commercial products is a significant pathway for their entry into the environment. Because they are not covalently bonded to the plastic or other material, they can leach, migrate, or volatilize over the product's lifespan.
Consumer Goods as Emission Sources
A wide array of consumer goods can be sources of phthalate emissions. While studies have extensively documented the presence of common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) in consumer products, specific data for this compound is absent. nih.gov However, general categories of consumer products known to release phthalates include:
Personal Care Products: Some fragrances, lotions, and cosmetics have historically used phthalates as solvents and fixatives. nih.gov
Toys and Childcare Articles: Flexible plastic toys can contain phthalates that may be released during use.
Food Packaging: Phthalates can migrate from packaging materials into food.
The following table summarizes common phthalates found in a survey of cosmetic products, illustrating the types of products where phthalates, in general, may be found.
| Cosmetic Category | Common Phthalates Detected |
| Hair Care Products | Diethyl phthalate (DEP), Dibutyl phthalate (DBP) |
| Deodorants | Diethyl phthalate (DEP) |
| Lotions and Creams | Diethyl phthalate (DEP) |
| Nail Products | Dibutyl phthalate (DBP) |
| Fragrances | Diethyl phthalate (DEP) |
| Body Washes | Diethyl phthalate (DEP) |
Data derived from a survey of 48 consumer cosmetic products. nih.gov
Building Materials and Furnishings
Indoor environments can have elevated concentrations of phthalates due to their release from building materials and home furnishings. Potential sources include:
Vinyl Flooring and Wall Coverings: These are major sources of phthalates in indoor air and dust.
Furniture: Upholstery and other flexible plastic components can release phthalates.
Wire and Cable Insulation: PVC-coated wires and cables are another potential source.
The continuous release of phthalates from these materials contributes to human exposure through inhalation of indoor air and ingestion of dust. While the specific contribution of this compound is unknown, the general pattern of release from these sources is well-documented for other phthalates.
Unintentional Formation and By-productsNo literature was found that discusses the unintentional formation of this compound as a by-product of industrial processes or environmental degradation of other substances.
Due to the complete lack of specific scientific data for this compound in relation to the requested topics, it is impossible to generate the detailed article and data tables as instructed. The available scientific information is concentrated on a small subset of the broader family of phthalate compounds.
Regulatory and Policy Frameworks for N Pentyl 3 Methylpentyl Phthalate in Environmental Contexts
International Environmental Regulations and Agreements Pertaining to Phthalates (General)
International efforts to control hazardous chemicals that are persistent in the environment and capable of long-range transport are primarily coordinated through multilateral environmental agreements. Two of the most significant are the Stockholm and Rotterdam Conventions.
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty aimed at eliminating or restricting the production and use of chemicals that persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment. accustandard.comepa.gov While the convention covers a range of hazardous substances, as of recent assessments, most common phthalates, including structurally similar compounds to n-Pentyl 3-Methylpentyl Phthalate (B1215562), are not listed in its annexes for elimination or restriction. cpsc.gov The treaty does have a process for adding new chemicals, but this has not yet been applied to the broader class of phthalates. accustandard.com
The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade facilitates the open exchange of information and imposes a "prior informed consent" procedure for the international trade of listed hazardous chemicals. ineris.friloencyclopaedia.orgchembuyersguide.com This means that exports of a listed chemical cannot proceed unless the importing country explicitly agrees. lgcstandards.comepa.gov The convention covers a number of pesticides and industrial chemicals, but currently, no phthalates are listed under the PIC procedure. lgcstandards.com
These international frameworks provide a mechanism for global control of hazardous substances, but their current scope does not specifically regulate the majority of phthalates in an environmental context.
National and Regional Environmental Legislation on Chemical Substances
On a national and regional level, several key pieces of legislation exist that regulate the use and environmental release of phthalates.
European Union: REACH Regulation The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC 1907/2006) is one of the most comprehensive chemical control laws in the world. cpsc.gov It requires manufacturers and importers to register chemical substances and demonstrate their safe use. Several phthalates have been identified as Substances of Very High Concern (SVHC) under REACH due to their reproductive toxicity and endocrine-disrupting properties. wa.govcpsc.gov
Four major phthalates—DEHP, BBP, DBP, and DIBP—are included in the REACH Authorisation List (Annex XIV). wa.govcpsc.gov This means they cannot be placed on the market or used after a specific "sunset date" unless an authorization is granted for a specific use. wa.gov In 2016, EU Member States voted to add seven more phthalates to the Authorisation List, including structurally similar compounds like dipentylphthalate (DPP), n-pentyl-isopentylphthalate, and various branched dipentylesters. cpsc.gov
Additionally, REACH restricts the concentration of certain phthalates to less than 0.1% by weight in articles such as toys, childcare articles, and other consumer products. cpsc.govhealth.state.mn.usresearchgate.net
United States: Toxic Substances Control Act (TSCA) In the United States, the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA). wri.org The EPA has expressed concern about phthalates due to their toxicity and widespread human and environmental exposure. nih.gov Under TSCA, the EPA has an action plan for a group of eight phthalates, including the structurally similar di-n-pentyl phthalate (DnPP). nih.gov For DnPP, the EPA issued a Significant New Use Rule (SNUR), which requires anyone who intends to manufacture or process it for a new use to notify the EPA at least 90 days in advance. nih.gov The EPA is also conducting risk evaluations for several other phthalates. nih.gov
The Consumer Product Safety Improvement Act (CPSIA) also restricts the sale of any "children's toy" or "child care article" containing concentrations of more than 0.1% of several specified phthalates, including di-n-pentyl phthalate (DPENP). epa.govepa.gov
State-Level Regulations in the U.S. Several U.S. states have enacted their own legislation that often goes beyond federal requirements. epa.gov For example, Washington State developed a Phthalates Action Plan to reduce sources and exposure pathways. Other states like Maine, Vermont, and California have laws restricting phthalates in food packaging. epa.gov
Environmental Monitoring Programs for Phthalates (General)
Environmental monitoring is crucial for understanding the prevalence, fate, and transport of phthalates in the environment. These programs analyze various environmental media to determine the concentration of these contaminants.
Phthalates are considered ubiquitous environmental contaminants due to their widespread use and their ability to leach from products. Monitoring programs frequently detect phthalates in:
Water: Phthalates contaminate surface water through industrial discharge and household wastewater. They can also be found in soil and sediment, where they may not move rapidly into groundwater but can persist.
Air and Dust: Because phthalates are not chemically bound to the plastics they are mixed with, they can be released into the air, leading to contamination of indoor air and dust. accustandard.com
Soil and Sediment: Phthalates can accumulate in soil and sediments, acting as a long-term reservoir for contamination.
Various methods are employed for phthalate detection, with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) being the most common laboratory-based techniques due to their high sensitivity and accuracy. There is an ongoing need for the development of portable, on-site monitoring technologies to allow for more rapid and widespread analysis of environmental samples.
Policy Instruments for Source Reduction and Emission Control
To reduce the environmental burden of phthalates, governments and regulatory agencies can employ a range of policy instruments. These can be broadly categorized as regulatory (command-and-control) and economic (market-based) instruments.
Regulatory Instruments:
Bans and Restrictions: As seen with REACH and CPSIA, prohibiting or limiting the concentration of specific phthalates in certain products is a direct and effective method of source reduction. cpsc.govepa.gov
Emission Standards: Setting maximum allowable limits for the discharge of phthalates from industrial facilities into water or air.
Product Labeling and Information Disclosure: Requiring manufacturers to disclose the presence of phthalates in their products can inform consumer choice and pressure companies to find alternatives.
Economic Instruments:
Taxes and Charges: Levying taxes on the production or use of phthalates (input taxes) or on the pollution they generate (emission charges) creates a financial incentive for companies to reduce their use or find alternatives.
Tradable Permits: A system where a total limit on phthalate emissions is set, and companies can buy and sell permits to pollute. This allows for pollution reduction to occur where it is most cost-effective.
Deposit-Refund Schemes: For products containing phthalates, a charge is paid upon purchase, which is refunded when the product is returned for proper disposal or recycling.
Subsidies: Providing financial support for research and development of safer, non-phthalate alternatives or for the adoption of cleaner technologies.
The interaction of these different policy tools, tailored to the specific context, is often the most effective approach to controlling pollution from sources like phthalates.
Development of Environmental Quality Standards (EQS) for n-Pentyl 3-Methylpentyl Phthalate (if any exist, or for similar phthalates)
Environmental Quality Standards (EQS) are concentration limits of specific pollutants in water, soil, or air that are established to protect environmental and human health. While no specific EQS have been developed for this compound due to its obscurity, standards have been set for other, more common phthalates.
The U.S. EPA, under the Clean Water Act, has developed ambient water quality criteria for several phthalate esters to protect human health. These criteria are non-regulatory scientific assessments, but states can adopt them into their own enforceable water quality standards.
Below is a table of selected water quality criteria for some common phthalates:
| Phthalate Compound | Issuing Authority | Water Quality Criterion/Guidance Value | Purpose |
| Di(2-ethylhexyl) phthalate (DEHP) | U.S. EPA | 15 mg/L | Protection of human health from ingestion through water and contaminated aquatic organisms |
| Di(2-ethylhexyl) phthalate (DEHP) | U.S. EPA | 50 mg/L | Protection of human health from ingestion through contaminated aquatic organisms alone |
| Dibutyl phthalate (DBP) | U.S. EPA | 34 mg/L | Protection of human health from ingestion through water and contaminated aquatic organisms |
| Diethyl phthalate (DEP) | U.S. EPA | 350 mg/L | Protection of human health from ingestion through water and contaminated aquatic organisms |
| Di(2-ethylhexyl) phthalate (DEHP) | Minnesota Dept. of Health | 7 ppb (µg/L) | Drinking water guidance value |
| Dibutyl phthalate (DBP) | Minnesota Dept. of Health | 20 ppb (µg/L) | Drinking water guidance value |
| Butyl benzyl (B1604629) phthalate (BBP) | Minnesota Dept. of Health | 100 ppb (µg/L) | Drinking water guidance value |
This table is interactive. You can sort and filter the data.
These standards are based on toxicological data for the specific compounds and are used as benchmarks for environmental monitoring and regulatory enforcement.
Emerging Research Directions and Knowledge Gaps for N Pentyl 3 Methylpentyl Phthalate
Refined Analytical Methodologies for Trace Level Detection
The accurate detection of n-Pentyl 3-Methylpentyl Phthalate (B1215562) at trace levels in complex environmental matrices is fundamental to understanding its distribution and fate. Current analytical methods for phthalates often involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). mdpi.com However, the unique structure of n-Pentyl 3-Methylpentyl Phthalate presents specific challenges and opportunities for methodological refinement.
A significant challenge in phthalate analysis is the potential for sample contamination from laboratory equipment, which can lead to inaccurate results, especially at low concentrations. cdc.gov Therefore, developing and adhering to rigorous quality control measures, such as using pre-washed equipment and solvent blanks, is paramount. cdc.gov
Future research should focus on developing highly selective and sensitive methods tailored to branched-chain phthalates. This includes the exploration of advanced ionization techniques in mass spectrometry to improve specificity and reduce matrix interference. Furthermore, the development of certified reference materials for this compound is crucial for method validation and ensuring data comparability across different laboratories.
Table 1: Comparison of Analytical Techniques for Phthalate Detection
| Analytical Technique | Common Detector | Advantages | Disadvantages |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detection (FID) | High resolution, well-established for many phthalates. | Potential for thermal degradation of some compounds. |
| Liquid Chromatography (LC) | Mass Spectrometry (MS), UV Detection | Suitable for less volatile compounds, avoids thermal degradation. | Can have lower resolution than GC for some isomers. |
This table provides a general overview; specific performance for this compound requires dedicated research.
Comprehensive Environmental Fate Modeling Incorporating Complex Interactions
Understanding the environmental fate of this compound requires sophisticated models that account for its unique physicochemical properties and interactions within various environmental compartments. As a higher molecular weight and branched-chain phthalate, it is expected to be less water-soluble and have a higher affinity for organic matter in soil and sediment compared to shorter-chain phthalates. researchgate.net
Emerging research should focus on developing models that incorporate its specific partitioning behavior, degradation kinetics, and transport mechanisms. This includes considering its potential for long-range atmospheric transport, as has been observed for other phthalates. giftfreie-stadt.de
A key knowledge gap is the biodegradation rate and pathway of this compound. While the degradation of some phthalates is known to be influenced by the length and branching of their alkyl chains, specific data for this compound is lacking. researchgate.netnih.gov Research is needed to identify microbial communities and enzymes capable of degrading this specific structure.
Characterization of Novel Environmental Sources and Release Pathways
While phthalates are known to be released from a wide array of consumer products, the specific sources and release pathways of this compound are not well-documented. uml.edu Given its structure, it is likely used as a plasticizer in applications requiring flexibility and durability, such as in PVC products, automotive parts, and building materials. uml.edubritannica.com
Future research should aim to identify and quantify the presence of this compound in various consumer products to pinpoint major sources of environmental release. Studies on leaching from products under different environmental conditions (e.g., temperature, UV exposure) would provide valuable data for exposure modeling. Furthermore, investigating its presence in industrial and municipal waste streams is crucial for understanding its entry points into the environment. The detection of novel plasticizers in fast food suggests that food packaging could also be a potential source. nih.gov
Development of Sustainable Alternatives and Remediation Strategies (Environmental Focus)
The increasing concern over the environmental and health impacts of some phthalates has driven the search for safer, sustainable alternatives. acs.orgmst.dk For high molecular weight phthalates like this compound, potential alternatives include other high molecular weight phthalates, citrates, sebacates, adipates, and phosphates. mst.dkumd.edu However, a thorough evaluation of the environmental fate and potential toxicity of these alternatives is necessary to avoid regrettable substitutions. acs.org
In terms of remediation, several technologies are being explored for phthalate-contaminated environments. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, is a promising and environmentally friendly approach. nih.gov Composting has also been shown to be effective in reducing phthalate concentrations in soil. nih.gov For heavily contaminated sites, physical-chemical methods like soil washing and subcritical water extraction may be employed. nih.govyoutube.com
Table 2: Overview of Remediation Strategies for Phthalate Contamination
| Remediation Strategy | Description | Applicability |
| Bioremediation | Use of microorganisms to degrade phthalates. | Soil, water, sediment. |
| Composting | Microbial degradation in a controlled composting process. | Soil, organic waste. |
| Soil Washing | Physical separation of contaminants from soil particles. | Contaminated soil. |
| Subcritical Water Extraction | Use of heated, pressurized water to extract contaminants. | Contaminated soil. |
The effectiveness of these strategies for this compound needs to be specifically evaluated.
Global Comparative Studies of this compound Occurrence
Currently, there is a lack of data on the global occurrence and distribution of this compound. While studies have reported on the worldwide presence of other phthalates in various environmental media, specific information for this compound is scarce. giftfreie-stadt.demilanpolymerdays.org
Future research should include this compound in large-scale environmental monitoring programs across different geographical regions. This would help to establish baseline levels, identify potential hotspots of contamination, and understand its global transport and fate. Such studies should encompass a variety of matrices, including air, water, soil, sediment, and biota. A recent meta-analysis of urinary phthalate levels in humans across different regions highlights the value of such comparative data for assessing human exposure. medrxiv.org
Integration of Omics Technologies for Environmental Microbial Degradation Studies
Omics technologies, such as metagenomics, transcriptomics, and proteomics, offer powerful tools to investigate the microbial degradation of phthalates in the environment. nih.govnih.gov These approaches can help to identify the specific microorganisms and enzymatic pathways involved in the breakdown of these compounds. nih.govresearchgate.netasm.org
For this compound, applying these technologies to contaminated environments could reveal novel microbial consortia and genes responsible for its degradation. Metagenomic studies can uncover the genetic potential for degradation within a microbial community, while transcriptomics and proteomics can provide insights into the active degradation processes under specific environmental conditions. nih.gov This knowledge is essential for developing effective bioremediation strategies.
Advanced Passive Sampling Techniques for Long-Term Monitoring
Passive sampling offers a cost-effective and time-integrated approach for monitoring organic contaminants like phthalates in the environment. youtube.compops.int These devices can provide a measure of the time-weighted average concentration of a contaminant, which is often more relevant for assessing long-term exposure and ecological risk than data from discrete grab samples. youtube.com
Developing and validating passive sampling methods specifically for this compound in air and water is a key research need. This involves selecting appropriate sorbent materials and calibrating the samplers to accurately determine uptake rates. Novel passive sampler designs, such as personal wristband samplers, are also being developed to assess individual exposure to airborne phthalates. nih.gov Long-term monitoring using these advanced techniques would provide invaluable data on the temporal trends and spatial distribution of this compound in the environment. nih.gov
Q & A
Q. What are the recommended analytical techniques for quantifying n-Pentyl 3-Methylpentyl Phthalate in environmental or biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS capillary column is the gold standard for quantification. Method validation should include calibration curves (0.1–100 ng/mL), recovery rates (>85%), and limits of detection (LOD < 0.05 ng/mL). Isotope dilution using deuterated internal standards (e.g., d₄-DiPP) improves precision . For complex matrices like urine, enzymatic deconjugation (β-glucuronidase) is critical to release metabolites prior to extraction .
Q. How can researchers ensure structural fidelity during synthesis of this compound?
Synthesis typically involves esterification of phthalic anhydride with n-pentanol and 3-methylpentanol under acidic catalysis (e.g., sulfuric acid). Post-synthesis, purity (>98%) should be confirmed via nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR). Key spectral markers include carbonyl stretching (1730–1745 cm⁻¹) and alkyl chain vibrations (2800–2950 cm⁻¹). Recrystallization in hexane/ethyl acetate (3:1) removes unreacted alcohols .
Q. What protocols are essential for safe handling and storage of this compound in laboratory settings?
Store in amber glass containers at 4°C under inert gas (argon) to prevent oxidation. Use chemical-resistant gloves (nitrile) and fume hoods during handling. Surface contamination should be monitored via wipe tests analyzed by GC-MS. Safety Data Sheets (SDS) recommend immediate ethanol washing for skin contact and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity thresholds for this compound across studies?
Discrepancies often arise from variations in model systems (e.g., rodent vs. human cell lines) or exposure durations. Apply systematic review frameworks (e.g., PECO criteria) to harmonize study inclusion/exclusion criteria. Weight-of-evidence analyses should prioritize studies with robust confounder control (e.g., urinary creatinine normalization in epidemiological data) and replicated outcomes .
Q. What experimental designs are optimal for investigating the endocrine-disrupting mechanisms of this compound?
Combine in vitro assays (e.g., ER/AR reporter gene assays) with in vivo models (e.g., zebrafish embryos or Sprague-Dawley rats). Dose-response studies should include environmentally relevant concentrations (1–100 nM) and control for phthalate mixtures. Transcriptomic profiling (RNA-seq) of liver or gonadal tissues can identify dysregulated pathways (e.g., PPARγ or steroidogenesis) .
Q. How should cumulative risk assessments account for co-exposure to this compound and other phthalates?
Use relative potency factors (RPFs) based on receptor binding affinity or benchmark dose (BMD) modeling. For example, assign RPFs relative to DEHP’s anti-androgenic activity. Probabilistic exposure models should integrate biomonitoring data (e.g., NHANES urinary metabolites) and route-specific absorption rates (dermal vs. oral) .
Q. What methodological adjustments are critical for epidemiological studies linking this compound to metabolic syndrome?
Stratify analyses by sex due to hormonally mediated differences in phthalate metabolism. Adjust for covariates like BMI, lipid profiles, and renal function. Use repeated urine sampling to account for short half-lives (6–12 hours) and aggregate metabolite data (e.g., molar sums of MEHP, MEHHP) to estimate total exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
